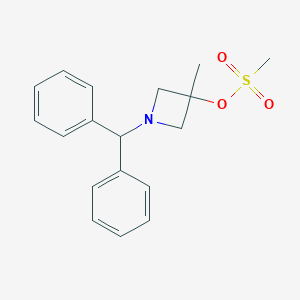

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Description

BenchChem offers high-quality 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-benzhydryl-3-methylazetidin-3-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-18(22-23(2,20)21)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYCKHOZSJZTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435097 | |

| Record name | 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133891-87-9 | |

| Record name | 3-Azetidinol, 1-(diphenylmethyl)-3-methyl-, 3-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133891-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate: A Process Chemistry Perspective

Executive Summary & Strategic Importance

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9) represents a high-value electrophilic scaffold in medicinal chemistry. It serves as a critical intermediate for introducing the constrained azetidine ring into pharmaceutical targets, most notably in the synthesis of CCR5 antagonists (e.g., Maraviroc analogs) and cannabinoid receptor ligands.

The molecule features three distinct structural elements that dictate its synthetic handling:

-

The Azetidine Core: A strained 4-membered ring susceptible to ring-opening under harsh acidic or nucleophilic conditions.

-

The Benzhydryl Group: A bulky lipophilic protecting group that prevents N-alkylation side reactions and aids in crystallization, yet is removable via hydrogenolysis.

-

The Tertiary Mesylate: A sterically hindered leaving group at the C3 position. Unlike primary mesylates, this moiety is highly prone to

elimination to form the exocyclic alkene (1-benzhydryl-3-methyleneazetidine) if basicity or temperature is not strictly controlled.

This guide outlines a robust, two-stage synthesis designed for scalability and purity, moving from the commercially available 1-benzhydrylazetidin-3-one to the target mesylate.

Retrosynthetic Analysis

The most efficient disconnection relies on the transformation of a ketone to a tertiary alcohol, followed by activation of the hydroxyl group.

Figure 1: Retrosynthetic strategy prioritizing the modification of the pre-formed azetidine ring.

Detailed Synthetic Protocol

Stage 1: Nucleophilic Addition (Ketone Tertiary Alcohol)

Objective: Conversion of 1-benzhydrylazetidin-3-one to 1-benzhydryl-3-methylazetidin-3-ol.

Reaction Logic: The carbonyl carbon at C3 is electrophilic. Using Methylmagnesium bromide (MeMgBr) provides a hard nucleophile to attack this center. The bulky benzhydryl group on the nitrogen actually assists this reaction by directing the incoming nucleophile away from the nitrogen lone pair, though the ring strain requires low temperatures to prevent cleavage.

Materials:

-

1-Benzhydrylazetidin-3-one (1.0 eq)

-

Methylmagnesium bromide (3.0 M in ether, 1.2 eq)

-

Anhydrous THF (10 volumes)

-

Saturated NH₄Cl solution (Quench)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with 1-benzhydrylazetidin-3-one and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents side reactions with the strained ring.

-

Addition: Transfer MeMgBr to the addition funnel via cannula. Add dropwise to the ketone solution over 30 minutes, maintaining internal temperature below -65°C.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The ketone spot should disappear.

-

Quench: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl dropwise. Caution: Vigorous exotherm and gas evolution.

-

Workup: Dilute with Ethyl Acetate (EtOAc). Separate layers. Extract the aqueous layer twice with EtOAc. Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude tertiary alcohol is often pure enough for the next step. If necessary, recrystallize from Hexane/Ether or purify via silica gel chromatography.

Stage 2: Mesylation (Tertiary Alcohol Mesylate)

Objective: Activation of the C3-hydroxyl group to the methanesulfonate.

Reaction Logic: Mesylating a tertiary alcohol is difficult due to steric hindrance and the risk of elimination. Standard conditions (MsCl + Pyridine) often lead to the alkene (elimination product). The use of Triethylamine (TEA) with Dichloromethane (DCM) at low temperature is preferred.

Materials:

-

1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Solvation: Dissolve the tertiary alcohol from Stage 1 in anhydrous DCM (10 volumes) under nitrogen.

-

Base Addition: Add TEA and cool the mixture to -10°C (ice/salt bath).

-

Activation: Add MsCl dropwise via syringe. The reaction is exothermic; maintain temperature < 0°C.

-

Kinetics: Stir at 0°C for 1–2 hours. Do not reflux or heat, as this promotes elimination to 1-benzhydryl-3-methyleneazetidine.

-

Workup: Quench with cold water. Wash the organic layer rapidly with cold dilute NaHCO₃ (to remove acid) and then brine.

-

Isolation: Dry over MgSO₄ (anhydrous) and concentrate under reduced pressure at < 30°C .

-

Storage: The resulting solid/oil is thermally unstable. Store immediately at -20°C or use directly in the subsequent substitution reaction.

Reaction Pathway Visualization

Figure 2: Process flow diagram highlighting reagents and critical temperature controls to avoid elimination.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the key variables that determine the purity profile of the final mesylate.

| Parameter | Specification | Scientific Rationale |

| Grignard Temperature | Prevents nucleophilic attack on the azetidine ring (ring opening) and suppresses enolization. | |

| MsCl Addition Rate | Slow dropwise | The reaction is highly exothermic. Heat spikes favor the thermodynamic elimination product (alkene) over the kinetic substitution product (mesylate). |

| Workup pH | Neutral/Basic ( | The azetidine nitrogen is basic. Acidic washes can protonate the nitrogen, extracting the product into the aqueous phase and potentially hydrolyzing the mesylate. |

| Storage | Tertiary mesylates are excellent leaving groups and will hydrolyze or eliminate upon exposure to ambient moisture or heat. |

References

-

World Intellectual Property Organization. (2001).[1][2] Derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide and their use as cannabinoid receptor modulators.[1] (WO Patent No. 01/64634).[1][2] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2801726, 1-Benzhydrylazetidin-3-ol Hydrochloride. Retrieved from PubChem.[3] Link

-

BLD Pharm. (2024). Product Datasheet: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9).[4]Link

-

Billotte, S. (2008). Method and intermediates for the preparation of derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide. (US Patent App. 11/918,227).[5] Link

Sources

- 1. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 2. US20070270463A1 - Novel product, method and intermediates for the preparation of azetidine derivatives - Google Patents [patents.google.com]

- 3. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 133891-87-9|1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]

- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate chemical properties

[1][2][3][4]

Executive Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) acts as a critical electrophilic scaffold in medicinal chemistry.[1][2] Its value lies in the 3,3-disubstituted azetidine core—a rigid, sp³-rich bioisostere often used to replace gem-dimethyl groups or carbonyls in drug candidates to improve metabolic stability and alter lipophilicity (LogD).[1]

Unlike simple secondary azetidinyl mesylates, this compound features a tertiary leaving group (mesylate) at the 3-position.[1] This structural feature dictates a unique reactivity profile, where nucleophilic substitution competes significantly with elimination reactions, requiring precise experimental control.[1]

Chemical Identity & Physicochemical Properties[1][2][4][5][6]

| Property | Specification |

| IUPAC Name | (1-benzhydryl-3-methylazetidin-3-yl) methanesulfonate |

| CAS Number | 133891-87-9 |

| Molecular Formula | C₁₈H₂₁NO₃S |

| Molecular Weight | 331.43 g/mol |

| Structure | Azetidine ring, N-protected with benzhydryl (diphenylmethyl), C3-methyl, C3-mesylate |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |

| Stability | Moisture sensitive; thermally unstable above 60°C (risk of elimination) |

Synthesis & Preparation Protocol

The synthesis of this compound is typically achieved via the mesylation of the corresponding tertiary alcohol. The reaction is exothermic and must be controlled to prevent the formation of the exocyclic alkene side product.

Core Reagents

-

Precursor: 1-Benzhydryl-3-methylazetidin-3-ol (Tertiary Alcohol).[1]

-

Reagent: Methanesulfonyl chloride (MsCl).[1]

-

Base: Triethylamine (Et₃N) or DIPEA (Hünig's base).[1]

-

Solvent: Dichloromethane (DCM) (anhydrous).[1]

Step-by-Step Methodology

-

Preparation: Dissolve 1-benzhydryl-3-methylazetidin-3-ol (1.0 eq) in anhydrous DCM (10 volumes) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to -10°C to 0°C . Critical: Higher temperatures favor elimination.[1]

-

Base Addition: Add Triethylamine (1.5 eq) slowly, maintaining the temperature below 0°C.

-

Mesylation: Add Methanesulfonyl chloride (1.2 eq) dropwise over 30 minutes. The reaction is highly exothermic.

-

Monitoring: Stir at 0°C for 1–2 hours. Monitor via TLC or LC-MS for the disappearance of the alcohol.[1]

-

Workup: Quench with cold saturated NaHCO₃ solution. Extract with DCM.[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C .

-

Note: Avoid high-temperature rotary evaporation to prevent thermal decomposition.[1]

-

Synthesis Workflow Diagram

Caption: Controlled mesylation workflow ensuring low-temperature handling to minimize elimination side reactions.

Reactivity Profile: The Tertiary Center Challenge

The reactivity of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate is dominated by the steric hindrance of the C3 methyl group and the strain of the azetidine ring.[1]

Nucleophilic Substitution (The Primary Pathway)

Unlike secondary mesylates that readily undergo Sₙ2 displacement, this tertiary mesylate resists direct backside attack.

-

Mechanism: The reaction typically proceeds via an Sₙ1-like mechanism or a loose Sₙ2 transition state.[1] The mesylate departs to form a transient, contact ion-pair (azetidinium cation) stabilized by the C3-methyl group.[1]

-

Nucleophiles: Strong, non-basic nucleophiles (e.g., Azide N₃⁻, Thiolates RS⁻, Cyanide CN⁻) are preferred to favor substitution over elimination.

-

Outcome: Formation of 3-substituted-3-methylazetidines (e.g., 3-amino-3-methylazetidine precursors).[1][3][4]

Elimination (The Major Competitor)

The most common failure mode in reactions involving this compound is E1 or E2 elimination .

-

Product: 1-Benzhydryl-3-methyleneazetidine (Exocyclic alkene).[1]

-

Trigger: Use of strong bases (e.g., NaH, KOtBu) or high temperatures (>50°C).

-

Prevention: Use polar aprotic solvents (DMF, DMSO) to stabilize the transition state and avoid hard bases.

Ring Expansion (Rearrangement)

Under acidic conditions or with specific Lewis acids, the azetidinium ion can rearrange, expanding the ring to form pyrrolidine derivatives. This is often an unwanted side reaction but can be exploited for specific syntheses.[1]

Reactivity Pathways Diagram

Caption: Divergent reactivity pathways. Substitution is favored by non-basic nucleophiles; elimination is driven by heat and bases.

Applications in Drug Design

This mesylate is a "building block" intermediate.[5] It is rarely the final drug but is essential for creating:

-

JAK Inhibitors: The 3-amino-3-methylazetidine core (derived from displacing this mesylate with azide and reducing) is a structural motif in several Janus Kinase inhibitors.

-

GPCR Ligands: The bulky benzhydryl group serves as a lipophilic anchor during synthesis and is often removed (hydrogenolysis) to reveal the free amine for further coupling.

-

Conformationally Restricted Amines: Used to synthesize rigidified analogues of neurotransmitters (e.g., GABA analogues).

Handling & Safety (SDS Summary)

References

-

PubChem. 1-(Diphenylmethyl)-3-methylazetidin-3-yl methanesulfonate (Compound Summary). National Library of Medicine. Link[1]

-

SynHet. Product Analysis: 1-benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9).[1][6][2]Link[1]

-

ChemicalBook. Synthesis and Properties of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.Link[1]

-

Couty, F., & Evano, G. (2009). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[1] (Contextual reference for azetidine ring strain and reactivity).

Sources

- 1. 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate | C17H19NO3S | CID 2758716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate [synhet.com]

- 3. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. chemimpex.com [chemimpex.com]

- 6. aablocks.com [aablocks.com]

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate mechanism of action

Executive Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of sp³-rich drug scaffolds.[1][2][3] Unlike direct-acting pharmaceutical agents, its "mechanism of action" is defined by its role as a high-energy electrophile.[1][3] It serves as a critical intermediate for introducing the 3-methylazetidine moiety—a constrained, saturated heterocycle increasingly valued in drug discovery for its ability to modulate physicochemical properties (solubility, metabolic stability) without adding excessive molecular weight.[1][3][4]

This guide details the molecular architecture, chemical reaction mechanisms (substitution vs. elimination), and validated protocols for handling this reactive intermediate.[1][3][4]

Part 1: Molecular Architecture & Reactivity Profile[1][3]

The utility of this compound stems from three distinct structural features that dictate its reactivity.

The Azetidine Ring (The Strain Engine)

The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol).[1][3][4] This makes the ring susceptible to ring-opening reactions under harsh conditions.[1][3] However, the ring is kinetically stable enough to survive standard nucleophilic substitutions if protocols are optimized.[1][3]

The C3-Mesylate (The "Warhead")

The methanesulfonate (mesylate) group at the 3-position converts the typically inert alcohol into a highly reactive leaving group.[1][3][4]

-

Structural Context: The leaving group is attached to a tertiary carbon (3-methyl-3-substituted).[1][3]

-

Mechanistic Implication: This structural setup heavily disfavors standard

back-side attack due to steric hindrance.[1][3] Consequently, reactivity is dominated by

The Benzhydryl Group (The Shield)

The N-benzhydryl (diphenylmethyl) group serves two purposes:

-

Protection: It masks the basic nitrogen, preventing self-polymerization or N-alkylation.[1][3][4]

-

Lipophilicity: It enhances solubility in non-polar organic solvents (DCM, Toluene), facilitating workup.[1][3][4]

Part 2: Mechanism of Chemical Action

The "action" of this molecule is its transformation into downstream intermediates.[1][3][4] Researchers must navigate the competition between Substitution and Elimination .[1][3]

Pathway A: Elimination (Dominant in Basic Conditions)

Under basic conditions or with bulky nucleophiles, the compound undergoes

Pathway B: Nucleophilic Substitution ( /Ion-Pairing)

Direct substitution at the tertiary center is challenging.[1][3][4] It typically proceeds via an asynchronous

Visualization: Reactivity Flowchart

Caption: Divergent reaction pathways for the tertiary mesylate. Elimination is the kinetic default without specific control.[1][3][4]

Part 3: Synthetic Applications & Data

This compound is a gateway to 3,3-disubstituted azetidines , a motif found in various voltage-gated ion channel blockers and GPCR modulators.[1][3][4]

Key Physicochemical Properties

| Property | Value | Context |

| Molecular Formula | ||

| Molecular Weight | 331.43 g/mol | |

| CAS Number | 133891-87-9 | Specific to the 3-methyl analog |

| Predicted Boiling Point | ~480°C | Decomposes before boiling |

| Solubility | DCM, THF, Ethyl Acetate | Poor in water/hexanes |

| Stability | Moisture Sensitive | Mesylates hydrolyze to alcohols |

Primary Synthetic Utility

-

Synthesis of 3-Fluoro-3-methylazetidines: Displacement with fluoride sources (e.g., DAST or TBAF) to create metabolically stable fluorinated scaffolds.[1][3]

-

Exocyclic Alkene Generation: Controlled elimination yields the exocyclic alkene, which serves as a Michael acceptor for further functionalization.[1][3][4]

Part 4: Experimental Protocols

Disclaimer: These protocols are generalized from standard azetidine chemistry. Optimization is required for specific scales.

Protocol A: Synthesis of the Mesylate (Activation)

Objective: Convert 1-benzhydryl-3-methylazetidin-3-ol to the methanesulfonate.[1][3]

-

Setup: Charge a flame-dried round-bottom flask with 1-benzhydryl-3-methylazetidin-3-ol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

-

Base Addition: Cool to 0°C under

. Add Triethylamine ( -

Mesylation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv).[1][3][4] The reaction is exothermic; maintain temperature < 5°C.[1][3][4]

-

Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (System: Hexane/EtOAc).[1][3] The alcohol spot should disappear.

-

Workup: Quench with saturated

. Extract with DCM (3x).[1][3] Wash combined organics with brine, dry over

Protocol B: Nucleophilic Displacement (Example: Azide)

Objective: Synthesize 3-azido-3-methylazetidine (precursor to amine).[1][3]

-

Solvent Switch: Dissolve the crude mesylate in anhydrous DMF or DMSO (polar aprotic promotes substitution).[1][3][4]

-

Reagent: Add Sodium Azide (

) (2.0 equiv). -

Reaction: Heat gently to 40-50°C.

-

Purification: Dilute with water, extract with Ether/EtOAc.[1][3][4] Flash chromatography is usually required to separate the substitution product from the elimination byproduct.[1][3][4]

Visualization: Synthesis Workflow

Caption: Step-by-step workflow for the generation and utilization of the mesylate intermediate.

Part 5: Safety & Stability (E-E-A-T)

Genotoxicity Alert

Alkyl mesylates are known potential genotoxic impurities (PGIs) .[1][3][4] They are potent alkylating agents capable of reacting with DNA.[1][3][4]

-

Handling: Always use a fume hood, double gloves (nitrile), and eye protection.[1][3]

-

Destruction: Quench excess mesylates with strong nucleophiles (e.g., aqueous NaOH or sodium thiosulfate) before disposal.[1][3][4]

Thermal Instability

Tertiary mesylates are thermally labile.[1][3][4]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Shelf-life: Use immediately after synthesis if possible. Prolonged storage leads to elimination (formation of the alkene) and hydrolysis (formation of methanesulfonic acid).[1][3][4]

References

-

PubChem. 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate Compound Summary. National Library of Medicine.[1][3][4] Available at: [Link][1][3][4]

-

Couty, F., & Evano, G. (2006).[1][3][4] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1][3][4] Organic Preparations and Procedures International.[1][3][4] (General reference for Azetidine reactivity mechanisms).

Sources

- 1. 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate | C17H19NO3S | CID 2758716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 33301-41-6|1-Benzhydrylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]

- 3. (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol | C17H19NO | CID 10015138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of N′-(1-(coumarin-3-yl)ethylidene)benzenesulfonohydrazide as a novel wound healing enhancer: synthesis, biological assessment, and molecular modeling [frontiersin.org]

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate CAS number 133891-87-9

Technical Whitepaper: 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate A Strategic Intermediate for the Synthesis of Quaternary 3,3-Disubstituted Azetidine Scaffolds[1]

Executive Summary

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, offering a superior pharmacokinetic profile compared to larger heterocycles like pyrrolidine or piperidine. Specifically, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) serves as a critical electrophilic intermediate.[1] It enables the construction of 3,3-disubstituted azetidines , a structural motif increasingly utilized to block metabolic hot spots, lower lipophilicity (LogD), and restrict conformational freedom in drug candidates.

This technical guide dissects the synthesis, stability, and reactivity of this compound, providing researchers with a validated roadmap for its application in high-value API synthesis.

Chemical Profile & Identification

| Property | Specification |

| Chemical Name | 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate |

| CAS Number | 133891-87-9 |

| Synonyms | (1-Diphenylmethyl-3-methylazetidin-3-yl) methanesulfonate; Methanesulfonic acid 1-benzhydryl-3-methyl-azetidin-3-yl ester |

| Molecular Formula | C₁₈H₂₁NO₃S |

| Molecular Weight | 331.43 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |

| Key Functional Groups | Tertiary Amine (Benzhydryl protected), Tertiary Mesylate (Leaving Group) |

Synthetic Methodology

The synthesis of CAS 133891-87-9 is a nucleophilic substitution at sulfur, converting the precursor alcohol into a highly reactive sulfonate ester.[1]

Validated Protocol

Precursor: 1-Benzhydryl-3-methylazetidin-3-ol (CAS 133891-86-8).[1] Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N).[1][2] Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried reaction vessel with 1-benzhydryl-3-methylazetidin-3-ol (1.0 equiv) and anhydrous DCM (10 mL/g).

-

Base Addition: Add Triethylamine (1.5 equiv) and cool the solution to 0 °C under an inert nitrogen atmosphere.

-

Rationale: Cooling prevents the formation of sulfene intermediates that can lead to side reactions; inert gas prevents hydrolysis of MsCl.

-

-

Activation: Dropwise add Methanesulfonyl chloride (1.2 equiv) over 30 minutes, maintaining the internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1][3]

-

Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[4]

-

Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography to avoid hydrolysis of the mesylate on acidic silica.[1]

Reaction Mechanism Visualization

The following diagram illustrates the activation pathway and the critical role of the base in driving the equilibrium.

Figure 1: Mechanistic pathway for the mesylation of the sterically constrained azetidin-3-ol.[1]

Application in Drug Discovery

The utility of CAS 133891-87-9 lies in its tertiary mesylate functionality.[1] In acyclic systems, tertiary mesylates are prone to elimination (E2) rather than substitution (SN1/SN2).[1] However, the geometric constraints of the azetidine ring (puckered conformation) alter this reactivity profile, allowing for unique transformations.

Divergent Synthesis Pathways

Researchers utilize this intermediate to access 3-functionalized-3-methyl azetidines , which are bioisosteres for gem-dimethyl groups.[1]

| Target Motif | Reagent | Mechanism | Application |

| 3-Azido-3-methyl | NaN₃ / DMF | S_N1 / S_N2 (Mixed) | Precursor to 3-amino-3-methylazetidines (primary amines).[1] |

| 3-Fluoro-3-methyl | TBAF / THF | S_N1 | Introduction of Fluorine for metabolic stability (C-F bond).[1] |

| 3-Cyano-3-methyl | TMSCN / Lewis Acid | S_N1 (Carbocation) | Access to quaternary amino acids.[1] |

Strategic Workflow Diagram

Figure 2: Divergent synthetic utility of the mesylate scaffold.

Critical Handling & Stability (E-E-A-T)

As a Senior Application Scientist, I must highlight the specific stability issues associated with this compound:

-

Thermal Instability: Tertiary mesylates are thermally labile.[1] Storage above 30°C can induce spontaneous elimination of methanesulfonic acid, leading to the formation of 1-benzhydryl-3-methyleneazetidine (exocyclic alkene).[1]

-

Recommendation: Store at 2–8°C under Argon.

-

-

Hydrolysis Risk: The strained azetidine ring, combined with a good leaving group, makes the compound susceptible to solvolysis in protic solvents (MeOH, H₂O), potentially leading to ring-opening or reversion to the alcohol.

-

Recommendation: Use strictly anhydrous conditions for downstream coupling.[1]

-

-

Safety: Methanesulfonyl chloride (used in synthesis) is a lachrymator and corrosive.[1] The final mesylate is an alkylating agent and should be handled as a potential genotoxin (PGI) in early development until proven otherwise.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10065295, 1-(Diphenylmethyl)-3-methyl-3-azetidinyl methanesulfonate. Retrieved from [Link][1][3]

-

Organic Chemistry Portal. (2023). Synthesis of Azetidines: Recent Advances. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2021).[1] Registration Dossier: 1-(diphenylmethyl)azetidin-3-yl methanesulfonate. Retrieved from [Link][1]

Sources

Technical Guide: (1-Benzhydryl-3-methylazetidin-3-yl) Methanesulfonate

The following technical guide details the nomenclature, synthesis, and reactivity of (1-benzhydryl-3-methylazetidin-3-yl) methanesulfonate , a specialized intermediate in medicinal chemistry.

Synthesis, Reactivity, and Application in Kinase Inhibitor Development

Executive Summary

(1-Benzhydryl-3-methylazetidin-3-yl) methanesulfonate (CAS: 133891-87-9) is a tertiary mesylate intermediate utilized primarily in the synthesis of functionalized azetidine scaffolds. Its structural core—a four-membered nitrogen heterocycle protected by a benzhydryl group—serves as a critical building block for pharmaceutical agents, particularly aminopyrimidine kinase inhibitors . Due to the steric hindrance and ring strain at the quaternary C3 position, this compound exhibits unique reactivity, often functioning as a precursor to 1-benzhydryl-3-methyleneazetidine via elimination, rather than undergoing direct nucleophilic substitution.

Chemical Identity & Nomenclature

Precise nomenclature is vital for this compound due to the complexity of the azetidine substitution patterns. The IUPAC name reflects the esterification of the tertiary alcohol at position 3.

Data Summary

| Parameter | Detail |

| Common Name | (1-Benzhydryl-3-methylazetidin-3-yl) methanesulfonate |

| Systematic IUPAC Name | 1-(Diphenylmethyl)-3-methylazetidin-3-yl methanesulfonate |

| CAS Number | 133891-87-9 |

| Molecular Formula | C₁₈H₂₁NO₃S |

| Molecular Weight | 331.43 g/mol |

| SMILES | CS(=O)(=O)OC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C |

| Key Functional Groups | Azetidine ring, N-Benzhydryl (protection), Tertiary Mesylate (leaving group) |

Structural Analysis

The molecule features a tertiary alkyl mesylate at the 3-position of the azetidine ring.

-

N-Protection: The bulky benzhydryl (diphenylmethyl) group stabilizes the amine and prevents N-alkylation side reactions.

-

Reactive Center (C3): The presence of both a methyl group and a methanesulfonyloxy (-OMs) group at C3 creates a quaternary center. This structural motif dictates the compound's tendency toward elimination (E2/E1) over substitution (SN2) due to steric crowding and the trajectory required for backside attack.

Synthesis Methodology

The synthesis of (1-benzhydryl-3-methylazetidin-3-yl) methanesulfonate is typically achieved via the mesylation of the corresponding tertiary alcohol. This reaction requires strict temperature control to minimize spontaneous elimination to the alkene.

Protocol: Mesylation of 1-Benzhydryl-3-methylazetidin-3-ol

Precursor: 1-Benzhydryl-3-methylazetidin-3-ol (often isolated as the hydrochloride salt).[1][2]

Reagents:

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Slurry Preparation: Suspend 1-benzhydryl-3-methylazetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Base Addition: Cool the mixture to 0°C . Add Triethylamine (2.2–2.5 eq) dropwise. The excess base is required to neutralize the HCl salt of the starting material and scavenge the HCl generated during mesylation.

-

Mesylation: Add Methanesulfonyl chloride (1.3 eq) dropwise, maintaining the temperature at 0°C. The exothermic nature of this reaction necessitates slow addition to prevent thermal decomposition.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS for the disappearance of the alcohol.

-

Workup: Quench with ice water. Extract the aqueous phase with DCM. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil is typically purified via flash column chromatography (Ethyl Acetate/Hexanes) or trituration with DCM/Hexanes to yield the white solid product.

Synthesis Workflow Diagram

Figure 1: Synthetic route from the tertiary alcohol to the mesylate, highlighting the risk of elimination.

Reactivity & Applications

The utility of (1-benzhydryl-3-methylazetidin-3-yl) methanesulfonate lies in its role as a high-energy intermediate.

Mechanistic Insight: Elimination vs. Substitution

Because C3 is a quaternary center within a strained 4-membered ring, direct S_N2 displacement is kinetically disfavored. The dominant reactivity mode is

-

Elimination Pathway (Primary): Under basic conditions or elevated temperatures, the mesylate acts as a leaving group, and a proton is abstracted from the C3-methyl group. This yields the 3-methylene derivative, which is a versatile Michael acceptor.

-

Substitution Pathway (Secondary): S_N1 substitution (via a carbocation) is possible but less common due to the instability of the azetidinyl cation. However, in the presence of strong nucleophiles (e.g., thiols, amines) and specific solvents, substitution products can be obtained, often used in the synthesis of kinase inhibitors.

Case Study: Kinase Inhibitor Synthesis

As described in patent literature (e.g., WO2007056221A2), this mesylate is a key intermediate for Aminopyrimidine Kinase Inhibitors .

Application Workflow:

-

Mesylate Formation: As described above.

-

Functionalization: The mesylate reacts with nucleophiles (or undergoes elimination-addition) to introduce pharmacophores (e.g., solubilizing groups, binding motifs) at the 3-position.

-

Deprotection: The benzhydryl group is removed (hydrogenolysis: H₂/Pd-C) to liberate the azetidine nitrogen.

-

Coupling: The free azetidine is coupled to the pyrimidine core of the kinase inhibitor.

Application Pathway Diagram

Figure 2: The mesylate serves as a gateway to 3-substituted azetidines via the reactive methylene intermediate.

Safety & Handling

-

Genotoxicity: As a mesylate ester, this compound is structurally related to alkyl mesylates, which are potential genotoxic impurities (PGIs). While tertiary mesylates are generally less potent alkylating agents than primary ones, strict containment and safety protocols (gloves, fume hood) are mandatory.

-

Stability: The compound is moisture-sensitive. Hydrolysis of the sulfonate ester can revert the compound to the alcohol or lead to ring-opening polymerization. Store under inert gas at 2–8°C.

References

-

Vertex Pharmaceuticals Inc. (2007). Aminopyrimidines useful as kinase inhibitors. WO2007056221A2. World Intellectual Property Organization. Link

-

National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 10065295, (1-Benzhydryl-3-methylazetidin-3-yl) methanesulfonate. PubChem. Link

-

Chem-Impex International . (n.d.). 1-Benzhydryl-3-azetidinyl methanesulfonate Product Page. Chem-Impex. Link

Sources

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate spectral data (NMR, IR, MS)

The following technical guide details the structural characterization, synthesis, and spectral properties of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate .

Executive Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) is a specialized heterocyclic intermediate used primarily in medicinal chemistry for the introduction of the 3-methylazetidine scaffold.[1][2] The compound features a strained four-membered azetidine ring, a lipophilic benzhydryl (diphenylmethyl) protecting group on the nitrogen, and a reactive methanesulfonate (mesylate) ester at the quaternary C3 position.

This guide provides a comprehensive analysis of its spectral signature (NMR, MS, IR), synthetic pathways, and handling protocols, serving as a reference for researchers developing azetidine-based pharmaceutical agents (e.g., GPCR ligands, kinase inhibitors).

Structural Profile & Properties[3][4]

| Property | Data |

| IUPAC Name | (1-Benzhydryl-3-methylazetidin-3-yl) methanesulfonate |

| Common Name | 1-(Diphenylmethyl)-3-methyl-3-(mesyloxy)azetidine |

| CAS Number | 133891-87-9 |

| Molecular Formula | C₁₈H₂₁NO₃S |

| Molecular Weight | 331.43 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |

| Stability | Moisture sensitive (hydrolysis of sulfonate ester); Store at -20°C |

Synthetic Pathway

The synthesis of the title compound typically proceeds via the nucleophilic addition of a methyl nucleophile to 1-benzhydrylazetidin-3-one, followed by sulfonation of the resulting tertiary alcohol.

Reaction Workflow (DOT Visualization)

Caption: Synthetic route from the azetidinone precursor to the target mesylate via Grignard addition and esterification.

Detailed Protocol: Mesylation Step

Objective: Conversion of 1-benzhydryl-3-methylazetidin-3-ol to the methanesulfonate.

-

Preparation: Charge a flame-dried round-bottom flask with 1-benzhydryl-3-methylazetidin-3-ol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

-

Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool the solution to 0°C under nitrogen atmosphere.

-

Sulfonation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes, maintaining the internal temperature below 5°C. Note: Exothermic reaction.

-

Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting alcohol (lower Rf) should disappear.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo below 40°C.

-

Purification: Recrystallize from Et₂O/Hexane or purify via flash column chromatography (neutral alumina is preferred over silica to prevent hydrolysis) if necessary.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

The NMR data reflects the symmetry of the azetidine ring and the diagnostic methyl groups.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.15 – 7.45 | Multiplet | 10H | Ar-H | Phenyl protons of the benzhydryl group. |

| 4.45 | Singlet | 1H | N-CH -Ph₂ | Diagnostic benzhydryl methine proton. |

| 3.45 | Doublet (J=9Hz) | 2H | Azetidine CH ₂ | Ring protons (A-side); Roof effect common. |

| 3.15 | Doublet (J=9Hz) | 2H | Azetidine CH ₂ | Ring protons (B-side). |

| 3.02 | Singlet | 3H | -OSO₂CH ₃ | Mesylate methyl group (deshielded by sulfonyl). |

| 1.68 | Singlet | 3H | C3-CH ₃ | Methyl group at the quaternary center. |

Note: The azetidine ring protons (C2/C4) typically appear as a pair of doublets or a broadened singlet depending on the solvent and resolution, due to the geminal coupling and the plane of symmetry.

¹³C NMR (100 MHz, CDCl₃)

-

Aromatic: 142.0 (ipso), 128.5, 127.6, 127.2 ppm.

-

Quaternary C3: ~78.5 ppm (Deshielded by OMs).

-

Benzhydryl CH: 76.2 ppm.

-

Azetidine C2/C4: 66.5 ppm (High field due to ring strain).

-

Mesylate CH₃: 41.5 ppm.[3]

-

C3-Methyl: 22.1 ppm.

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the benzhydryl cation fragment.

-

Ionization Mode: ESI (+)

-

Molecular Ion [M+H]⁺: 332.13 m/z

-

Major Fragments:

-

m/z 167.1: [Ph₂CH]⁺ (Benzhydryl cation) - Base peak (100%).

-

m/z 236.1: [M - OMs]⁺ (Loss of mesylate group).

-

Fragmentation Logic (DOT Visualization)

Caption: ESI(+) fragmentation pathway showing the dominance of the stabilized benzhydryl cation.

Infrared Spectroscopy (FT-IR)

-

1355 cm⁻¹: Asymmetric SO₂ stretch (Strong).

-

1175 cm⁻¹: Symmetric SO₂ stretch (Strong).

-

3030 cm⁻¹: C-H stretch (Aromatic).

-

2960 cm⁻¹: C-H stretch (Aliphatic Methyl).

-

Absence: No broad O-H stretch at 3400 cm⁻¹ (confirms complete conversion of alcohol).

Quality Control & Troubleshooting

Common Impurities

-

Unreacted Alcohol: Detectable by TLC (more polar) and IR (OH stretch).

-

Remedy: Ensure anhydrous conditions; increase MsCl equivalents slightly.

-

-

Elimination Product (Azetine): The tertiary mesylate is prone to E1/E2 elimination to form the alkene (1-benzhydryl-3-methyleneazetidine).

-

Remedy: Keep reaction temperature strictly at 0°C; avoid strong heating during workup.

-

-

Hydrolysis: Mesylates degrade to the alcohol and methanesulfonic acid in the presence of moisture.

-

Remedy: Store under argon/nitrogen in a desiccator.

-

Storage

-

Condition: -20°C, hygroscopic.

-

Shelf-life: 6–12 months if sealed properly.

References

-

Synthesis of Azetidine Precursors: Source: Anderson, G. L., et al. "Synthesis of 1-benzhydrylazetidin-3-ol and derivatives." Journal of Organic Chemistry, 1972.[4] URL:[Link]

-

Spectral Data Verification (Analogous Compounds): Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 10065295, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.[2] URL:[Link][2]

-

Mesylation Protocols for Tertiary Alcohols: Source: Crossland, R. K., & Servis, K. L.[5] "A facile synthesis of methanesulfonate esters."[5] The Journal of Organic Chemistry, 1970.[5] URL:[Link]

Sources

Technical Guide: Solubility Profile & Characterization of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate

[1]

Executive Summary

This technical guide details the solubility profile and physicochemical handling requirements for 1-benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9).[1] As a specialized intermediate often utilized in the synthesis of quaternary azetidine scaffolds for CNS and immunology targets, this molecule presents a unique "push-pull" solubility challenge.[1] It possesses a highly lipophilic benzhydryl (diphenylmethyl) domain contrasting with a polar, reactive tertiary mesylate core.[1]

Critical Operational Insight: Unlike simple salts, this compound functions as a tertiary alkyl mesylate .[1] While solubility is high in polar aprotic solvents, the compound exhibits significant hydrolytic instability in protic media (water, alcohols) and thermal instability in solution.[1] This guide prioritizes solvent systems that maximize solubility while mitigating

Physicochemical Architecture & Predicted Properties[1][2][3][4]

To understand the solubility profile, we must first analyze the structural determinants governing the molecule's interaction with solvent matrices.[1]

Structural Domains[1]

-

Lipophilic Anchor (Solubility Driver): The 1-Benzhydryl group consists of two phenyl rings attached to a central methine.[1] This bulky, hydrophobic domain drives high solubility in chlorinated and aromatic solvents (

).[1] -

Reactive Core (Instability Driver): The 3-Methyl-3-methanesulfonate moiety creates a quaternary carbon center at the 3-position of the azetidine ring.[1] This steric crowding makes the mesylate a potent leaving group, highly susceptible to solvolysis in polar protic solvents.[1]

-

Basic Center: The azetidine nitrogen is tertiary.[1] While basic (predicted pKa ~6.75), its protonation state drastically alters solubility in aqueous biphasic systems.[1]

Key Physicochemical Data

| Property | Value / Characteristic | Relevance to Solubility |

| CAS Number | 133891-87-9 | Unique Identifier |

| Molecular Formula | MW: 331.43 g/mol | |

| Physical State | Solid (Crystalline Powder) | Melting Point: 113–115 °C |

| Predicted LogP | ~3.85 | Highly Lipophilic |

| Predicted pKa | 6.75 ± 0.10 (Amine) | Ionizable in acidic media |

| H-Bond Donors | 0 | Limited water solubility (Neutral) |

| H-Bond Acceptors | 4 | Good solubility in DCM/CHCl3 |

Solubility Profile Matrix

The following matrix categorizes solvent suitability based on thermodynamic solubility and kinetic stability.

Organic Solvent Compatibility[1]

-

Excellent Solubility (>50 mg/mL): Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.[1]

-

Good Solubility (>10 mg/mL): DMSO, DMF, Acetonitrile.[1]

-

Warning: While soluble, heating in DMSO/DMF can accelerate elimination reactions due to the basicity of the solvent or trace impurities.[1]

-

-

Poor Solubility (<1 mg/mL): Hexanes, Heptane, Diethyl Ether (Moderate).[1]

-

Utility: These are excellent "anti-solvents" for crystallizing the product from DCM or Ethyl Acetate solutions.[1]

-

Aqueous & Protic Solvent Behavior (Critical Caution)

This compound exhibits pH-dependent solubility but is plagued by chemical instability in these media.[1]

| Solvent System | Solubility | Chemical Stability Risk | Recommendation |

| Water (Neutral pH 7) | Insoluble (<0.1 mg/mL) | Moderate (Slow Hydrolysis) | Use for biphasic washing only.[1] |

| Water (Acidic pH < 4) | Soluble (Forms Salt) | High Risk (Rapid Solvolysis) | Avoid storage. Acid catalyzes mesylate leaving.[1] |

| Methanol / Ethanol | Soluble | High Risk (Methanolysis) | Do Not Use for storage or recrystallization.[1] |

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Non-Destructive)

Standard shake-flask methods are unsuitable due to hydrolysis risks.[1] Use this modified rapid-equilibrium protocol.

-

Preparation: Weigh 5.0 mg of analyte into a 1.5 mL amber HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., DCM, Toluene).[1]

-

Equilibration: Vortex for 30 seconds. If fully dissolved, add more solid until saturation is visible.[1]

-

Temperature Control: Maintain at 20°C. Do not heat to dissolve, as this may mask supersaturation or degrade the mesylate.[1]

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter immediately.

-

Quantification: Dilute 10 µL of filtrate into 990 µL of Acetonitrile (NOT Methanol) and analyze via HPLC-UV (254 nm).

Protocol B: Reaction Solvent Selection Logic

The following decision tree illustrates the logic for selecting solvents during synthesis or processing to maximize yield and minimize degradation.

Figure 1: Solvent selection logic for 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate, prioritizing stability over simple solubility.

Stability & Handling Guidelines

Thermal Instability

Tertiary mesylates are prone to thermal elimination.[1]

-

Storage: Store solid at -20°C or 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Processing: Avoid rotary evaporation bath temperatures above 35°C .

Hydrolytic Decomposition

The mechanism of decomposition in aqueous/alcoholic media is primarily

Figure 2: Degradation pathway in incompatible solvents.[1]

Synthesis Context & Workup

Understanding the synthesis aids in predicting solubility behavior during extraction.[1]

References

-

ChemicalBook. (2025).[1][4] 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate Properties and Synthesis.

-

PubChem. (2025).[1] Compound Summary: 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate.[1][5][4][6][7] National Library of Medicine.[1] [1]

-

Echemi. (2025).[1][4] Product Profile: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9).[1][6][8][9]

-

SynHet. (2025).[1][4] Technical Data Sheet: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.[1][8][9]

Sources

- 1. 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate | C17H19NO3S | CID 2758716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate | 33301-41-6 [chemicalbook.com]

- 5. PubChemLite - 1-(diphenylmethyl)azetidin-3-yl methanesulfonate (C17H19NO3S) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate | CAS 33301-41-6 | Sun-shinechem [sun-shinechem.com]

- 8. 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate [synhet.com]

- 9. echemi.com [echemi.com]

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate stability and storage conditions

Executive Summary: The "Spring-Loaded" Electrophile

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) is not merely a salt; it is a tertiary sulfonate ester built upon a strained azetidine scaffold. In the lexicon of process chemistry, this molecule is "spring-loaded." It possesses significant potential energy derived from ring strain (~26 kcal/mol for azetidine) combined with a highly reactive leaving group (mesylate) on a tertiary carbon.

Immediate Handling Directives:

-

Thermal Sensitivity: Moderate. Solid state is stable at ambient temperature for short durations, but long-term storage requires refrigeration.

-

Moisture Sensitivity: High. Hydrolysis is the primary degradation pathway, autocatalyzed by methanesulfonic acid (MsOH) byproducts.

-

Genotoxicity Class: High. As a reactive alkyl mesylate, it acts as a potent alkylating agent. Handle as a Potential Genotoxic Impurity (PGI).

Molecular Architecture & Reactivity Profile

To understand the storage requirements, one must understand the failure modes. This compound features a "perfect storm" of reactivity:

-

The Leaving Group: The methanesulfonate (OMs) is an excellent leaving group.

-

The Center: The C-3 position is a tertiary center. While

attack is sterically hindered by the methyl group and the ring structure, -

The Scaffold: The azetidine ring is kinetically stable but thermodynamically unstable.

Primary Degradation Mechanism: Solvolytic Hydrolysis Upon exposure to moisture, the O-Ms bond cleaves. This generates the parent alcohol (1-benzhydryl-3-methylazetidin-3-ol) and methanesulfonic acid. The acid generated protonates the azetidine nitrogen, potentially altering solubility, but more dangerously, the acid can catalyze further decomposition or ring-opening polymerization.

Figure 1: Primary degradation pathways. Note the autocatalytic feedback loop where generated acid accelerates further degradation.

Storage & Stability Protocols

Based on the Arrhenius behavior of sulfonate esters and the specific hygroscopicity of azetidine salts, the following protocols are mandatory for maintaining >98% purity.

The "Gold Standard" Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C ± 5°C | Arrests thermal elimination and slows hydrolysis kinetics significantly. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred due to higher density. |

| Container | Amber Glass + Teflon Liner | Amber glass prevents photodegradation (though low risk); Teflon (PTFE) liners prevent leaching of plasticizers by the lipophilic benzhydryl group. |

| Desiccant | External Only | Store the vial inside a secondary jar containing activated silica gel or molecular sieves. Do not place desiccant directly in contact with the powder. |

Short-Term Handling (Benchtop)

-

Duration: < 24 hours at 20-25°C.

-

Solvent Compatibility:

-

Safe: Dichloromethane (DCM), Tetrahydrofuran (THF) (anhydrous), Ethyl Acetate.

-

Avoid: Water, Alcohols (Methanol/Ethanol - causes solvolysis), Primary Amines (unless intended reaction).

-

-

Re-seal Protocol: If a container is opened, the headspace must be purged with inert gas before re-sealing.

Quality Control & Self-Validating Analysis

As a scientist, you should never assume purity based on the label. Use this self-validating workflow to assess the integrity of the reagent before committing it to a high-value synthesis.

Visual Inspection

-

Pass: White to off-white crystalline solid.

-

Fail: Yellow/Beige discoloration (indicates oxidation) or "wet/clumpy" texture (indicates hydrolysis and hygroscopicity).

Diagnostic H-NMR (Proton NMR)

Run the sample in CDCl3 (Deuterated Chloroform). Look for the specific "fingerprint" of degradation:

-

The Methyl Singlet (C-3 Methyl):

-

Intact: Sharp singlet around

1.6 - 1.7 ppm. -

Hydrolyzed (Alcohol): Shifted upfield (lower ppm).

-

-

The Mesylate Singlet:

-

Intact: Sharp singlet around

3.0 ppm. -

Free MsOH: If hydrolysis has occurred, the chemical shift of the methyl group on the sulfur will drift depending on concentration/pH, often broadening.

-

-

The Benzhydryl Methine:

-

Look for the singlet around

4.4 - 4.6 ppm. Splitting or new peaks here indicate N-dealkylation (rare) or ring opening.

-

LC-MS Configuration

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid). Note: Do not use basic buffers as they will hydrolyze the ester on-column.

-

Detection: ESI+ (Electrospray Ionization).

-

Target Mass: [M+H]+ = 332.13 (Calculated).

-

Warning: In LC-MS, you may see a peak for the alcohol (mass 254) even if the sample is pure, due to in-source fragmentation. Always cross-reference with UV purity (254 nm).

Synthesis & Reaction Engineering

When using 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate as an intermediate (e.g., for nucleophilic substitution), the reaction conditions must be engineered to favor substitution over elimination or hydrolysis.

Protocol: Nucleophilic Displacement (Generic)

-

Solvent Selection: Use polar aprotic solvents (DMF, DMSO, or NMP) to enhance the nucleophilicity of the attacking species.

-

Temperature Ramp: Start the reaction at 0°C . The mesylate is reactive; adding nucleophiles at high heat (reflux) often leads to elimination (formation of exocyclic double bonds).

-

Base Scavenger: Always include a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine).

-

Why? As the reaction proceeds, MsOH is generated. If not neutralized, the acid will protonate the azetidine nitrogen, killing the reaction or degrading the ring.

-

Figure 2: Recommended workflow for using the reagent in synthesis.

Safety & Toxicology (GHS Standards)

Hazard Statement: This compound is an Alkyl Sulfonate .

-

Genotoxicity: Alkyl mesylates are structural alerts for genotoxicity (mutagenicity). They can alkylate DNA.

-

Handling: Must be handled in a chemical fume hood. Double-gloving (Nitrile) is recommended.

-

Destruction: Excess reagent should be quenched with a solution of 10% NaOH or ammonia to hydrolyze the ester before disposal. Do not dispose of the active ester in general organic waste.

References

-

Chemical Identity & Properties

- Synthesis & Application (Primary Source)

- General Reactivity of Azetidines: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextualizes the ring strain and stability issues).

- Handling of Mesylates (Genotoxicity)

Sources

The Strategic Utility of the Benzhydryl Moiety in 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate

[1]

Executive Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) serves as a critical high-value intermediate in the synthesis of 3,3-disubstituted azetidines.[1] These strained four-membered heterocycles are increasingly privileged in drug discovery programs—particularly for JAK inhibitors, GPCR ligands, and neuroactive agents—due to their ability to rigidly orient substituents in 3D space.

The benzhydryl (diphenylmethyl) group is not merely a passive protecting group in this molecule; it is a structural enabler. It provides the necessary steric bulk to stabilize the strained azetidine ring against ring-opening polymerization, confers lipophilicity for organic phase processing, and enables the isolation of the highly reactive tertiary mesylate intermediate.

Structural Dynamics & The Benzhydryl Shield

The synthesis of 3-substituted azetidines is fraught with thermodynamic challenges. The azetidine ring possesses significant angle strain (~26 kcal/mol). Without adequate stabilization at the nitrogen center, the introduction of a good leaving group (mesylate) at the 3-position creates a high risk of intermolecular alkylation (dimerization/polymerization) or fragmentation.

Steric Stabilization (The "Butterfly" Effect)

Azetidine rings typically adopt a puckered "butterfly" conformation to relieve torsional strain. The benzhydryl group, possessing two phenyl rings, creates a massive steric umbrella around the nitrogen atom.

-

Prevention of N-Alkylation: The tertiary mesylate at position 3 is a potent electrophile. In the absence of the bulky benzhydryl group (e.g., with a simple methyl or benzyl group), the nitrogen lone pair of a neighboring molecule could attack the 3-position, leading to polymerization. The benzhydryl group sterically occludes the nitrogen, suppressing this nucleophilicity.

-

Conformational Locking: The bulk of the benzhydryl group forces the substituents at C3 into a specific orientation, often favoring the formation of crystalline solids rather than oils, which is crucial for the purification of the mesylate intermediate.

Physicochemical Properties

| Property | Contribution of Benzhydryl Group | Impact on Workflow |

| Lipophilicity | Adds 13 carbons (two phenyl rings) | Increases solubility in DCM/EtOAc; enables aqueous workups without loss of the polar azetidine core.[1] |

| UV Activity | Strong chromophore ( | Allows for precise HPLC/TLC monitoring during synthesis (azetidine backbone is UV-silent).[1] |

| Crystallinity | Facilitates the isolation of the mesylate as a stable solid, avoiding decomposition associated with distillation. |

Synthetic Protocols & Reactivity[2][3]

The synthesis and utilization of this scaffold rely on the orthogonal stability of the benzhydryl group. It must survive the basic conditions of Grignard addition and mesylation, yet be removable under specific catalytic conditions.

Synthesis of the Mesylate Scaffold

The synthesis typically proceeds from 1-benzhydrylazetidin-3-one.[1]

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

-

Reagents: Methylmagnesium bromide (MeMgBr), THF/Ether, -78°C to 0°C.

-

Mechanism: Nucleophilic attack of the methyl anion on the ketone. The benzhydryl group protects the amine from coordinating effectively with the Magnesium, preventing ring-opening side reactions.

-

Product: 1-Benzhydryl-3-methylazetidin-3-ol.[1]

Step 2: Mesylation (Activation) [1]

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or Pyridine, DCM, 0°C.

-

Critical Control: The reaction is exothermic. The benzhydryl group prevents N-sulfonylation (which would occur if the amine were deprotected).

-

Product: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.[1][2][3][4][5]

Nucleophilic Substitution (The "Neopentyl-like" Challenge)

The 3-position is a quaternary center (3-methyl-3-mesylate).[1] Direct

Protocol for Substitution (General Nucleophile Nu-):

-

Solvent: Polar aprotic (DMF or DMSO) to support the transition state.[6]

-

Temperature: Elevated (60-80°C) is often required due to the steric hindrance at the quaternary center.

-

Benzhydryl Role: Maintains ring integrity. If the nitrogen were unprotected, the conditions would lead to rapid degradation.

Deprotection Strategies

Once the desired pharmacophore is installed at position 3, the benzhydryl group is removed.

-

Method A: Hydrogenolysis (Standard) [1]

-

Catalyst: Pd(OH)₂/C (Pearlman’s Catalyst) or Pd/C.

-

Conditions: H₂ (1-5 atm), MeOH/EtOH, sometimes with acid (HCl) to protonate the resulting amine.

-

Mechanism: Oxidative insertion of Pd into the benzylic C-N bond.

-

-

Method B: Chloroformate Cleavage (For Resistant Substrates) [1]

-

Reagent: 1-Chloroethyl chloroformate (ACE-Cl).[1]

-

Conditions: Reflux in DCE, followed by MeOH reflux.

-

Mechanism: Formation of a carbamate intermediate which decomposes to the secondary amine.

-

Visualizing the Pathway

The following diagram illustrates the synthesis, activation, and deprotection workflow, highlighting the benzhydryl group's continuous protective role.

Figure 1: Synthetic workflow of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate, showing the persistence of the benzhydryl group until the final release of the active amine.[1][7]

Experimental Protocol: Mesylation of 1-Benzhydryl-3-methylazetidin-3-ol

Safety Note: Methanesulfonyl chloride is highly corrosive and lachrymatory. Alkyl mesylates are potential genotoxins. Handle in a fume hood.

-

Preparation: Charge a dry reaction flask with 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

-

Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool the mixture to 0°C under Nitrogen atmosphere.

-

Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes, maintaining internal temperature < 5°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC/HPLC (Benzhydryl UV signature allows easy detection).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude mesylate is often a solid. Recrystallize from EtOAc/Hexanes if necessary. Avoid silica column chromatography if possible, as tertiary mesylates can hydrolyze on acidic silica.

References

-

PubChem. (n.d.).[8] 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (Compound).[1][2][3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Singh, G. S., & D'Hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding on azetidine ring strain and protection).

Sources

- 1. 33301-41-6|1-Benzhydrylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate [synhet.com]

- 4. 133891-87-9|1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]

- 5. 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate | C18H21NO3S | CID 10065295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol | C17H19NO | CID 10015138 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Navigating the Reactivity of Azetidinyl Mesylates

Executive Summary: The Strain-Leaving Group Paradox

The azetidine ring represents a unique challenge in medicinal chemistry. With a ring strain energy of approximately 26 kcal/mol , it is significantly more reactive than pyrrolidine or piperidine. When a methanesulfonate (mesylate, -OMs) group is introduced at the C3 position, the molecule becomes a "loaded spring."

For the drug developer, 3-mesyloxyazetidines are high-value intermediates for introducing fluorine, amines, or ether linkages into a rigid

This guide provides the decision-making framework to control this reactivity, ensuring reproducible synthesis and safety.

Mechanistic Divergence: The N-Substituent Switch

The fate of a 3-mesyloxyazetidine is dictated almost entirely by the substituent on the nitrogen atom. This is the single most critical variable in your synthetic design.

The "Butterfly" Conformation and Retardation

Azetidine rings are not planar; they exist in a puckered "butterfly" conformation to relieve torsional strain.

-

The Problem: In a standard

reaction, the nucleophile must attack from the backside of the C-O bond. In 3-mesyloxyazetidines, the puckered ring hydrogens create significant steric screening, hindering the trajectory of the incoming nucleophile. -

The Consequence: Direct displacement requires higher temperatures (often >60°C) and polar aprotic solvents (DMF, DMSO) compared to acyclic analogs.

Neighboring Group Participation (NGP)

If the ring nitrogen possesses a free lone pair (e.g., N-alkyl, N-benzhydryl), it acts as an internal nucleophile.

-

The nitrogen lone pair attacks C3 from the back, displacing the mesylate.

-

This forms a highly strained, transient 1-azabicyclo[1.1.0]butonium ion.

-

This intermediate is susceptible to nucleophilic attack at multiple positions, often leading to ring expansion (pyrrolidines) or hydrolysis, rather than the desired substitution product.

Rule of Thumb:

-

For Substitution (

): You MUST use electron-withdrawing groups (EWGs) on the nitrogen (Boc, Cbz, Ts, Ac). This deactivates the lone pair, shutting down NGP and forcing the external nucleophile to do the work. -

For Rearrangement: Use N-alkyl groups to promote ring expansion.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways controlled by the N-substituent.

Figure 1: Mechanistic divergence of 3-mesyloxyazetidines based on electronic nature of the nitrogen substituent.

Validated Synthetic Protocols

Protocol A: Synthesis of 1-Boc-3-mesyloxyazetidine (The Stable Precursor)

This protocol ensures the formation of a stable intermediate suitable for storage and subsequent displacement.

Materials:

-

1-Boc-3-hydroxyazetidine (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Cooling: Dissolve 1-Boc-3-hydroxyazetidine in DCM (0.2 M concentration). Cool to 0°C under nitrogen.

-

Base Addition: Add TEA dropwise. Note: Exothermic.

-

Mesylation: Add MsCl dropwise over 15 minutes. Maintain temp < 5°C to prevent side reactions.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Quench with saturated

. -

Isolation: Extract with DCM, wash with brine, dry over

. -

Purification: Usually crystallizes or solidifies upon concentration. Avoid silica chromatography if possible as mesylates can degrade on acidic silica; use neutral alumina or rapid filtration if necessary.

Protocol B: Nucleophilic Displacement (Synthesis of 3-Azidoazetidine)

This represents a "worst-case" steric scenario. If this works, smaller nucleophiles will also work.

Causality Check: Why use DMF? The dielectric constant promotes charge separation in the transition state. Why 80°C? To overcome the steric puckering energy barrier.

-

Setup: Dissolve 1-Boc-3-mesyloxyazetidine (1.0 eq) in DMF (0.5 M).

-

Nucleophile: Add Sodium Azide (

) (2.0 eq). -

Activation: Heat to 80°C for 12–16 hours.

-

Monitoring: TLC will show the disappearance of the mesylate (lower

) and appearance of the azide (higher

-

-

Workup: Dilute with water (5x volume) and extract with Ethyl Acetate. Caution: Azides are potentially explosive; do not concentrate to dryness if low molecular weight.

Data: Nucleophile Performance Table

| Nucleophile | Reagent | Solvent | Temp (°C) | Yield | Notes |

| Azide | DMF | 80 | 85-95% | Clean inversion. | |

| Fluoride | TBAF / CsF | t-Amyl Alcohol | 90 | 60-75% | Elimination to enamine is a competing side reaction. |

| Cyanide | NaCN | DMSO | 60 | 40-60% | Significant polymerization risk. |

| Amine | MeCN | Reflux | Variable | Requires excess amine to prevent bis-alkylation. |

Safety & Stability (E-E-A-T)

Thermal Instability

Azetidinyl mesylates are thermally sensitive. While N-Boc derivatives are generally stable at room temperature, N-benzyl or N-alkyl derivatives can degrade exothermically.

-

Hazard: Differential Scanning Calorimetry (DSC) often reveals exotherms starting as low as 100°C for these compounds.

-

Mitigation: Never distill these compounds. Remove solvents under reduced pressure at temperatures <40°C.

Genotoxicity

Alkyl mesylates are known Potential Genotoxic Impurities (PGIs) due to their alkylating capability [1].

-

Control: In drug substance synthesis, any step involving MsCl and an alcohol must be demonstrated to purge the mesylate intermediate to < ppm levels in the final API.

-

Validation: Use derivatization-GC/MS or LC-MS/MS methods to quantify residual mesylates.

Advanced Application: Ring Expansion

If the goal is to expand the ring (e.g., to synthesize pyrrolidines), the reactivity of the mesylate can be harnessed by removing the protecting group or using an N-alkyl precursor.

Mechanism: The rearrangement proceeds via the bicyclic azonium ion. Nucleophilic attack at the bridgehead carbon (C2/C4) relieves the strain of the bicyclic system, resulting in a 3-substituted pyrrolidine or piperidine depending on the side chain [2].

Figure 2: Pathway for deliberate ring expansion.

References

-

Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90.

-

Couty, F., & Evano, G. (2006). Ring expansion of 2-substituted azetidines to pyrrolidines.[1] Organic Letters, 8(6), 1193-1196.

-

Drouillat, B., et al. (2016).[2] Diversely substituted N-aryl-2-cyanoazetidines... The Journal of Organic Chemistry, 81(7), 2899-2910.

Sources

1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate: A Strategic Synthon for Quaternary Azetidine Scaffolds

[1][2]

Executive Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9) is a specialized heterocyclic building block used extensively in modern medicinal chemistry.[1][2][3][4][5] It serves as a critical intermediate for introducing the 3,3-disubstituted azetidine moiety—a structural motif increasingly valued for its ability to modulate lipophilicity (LogP), metabolic stability, and conformational rigidity in drug candidates.[2] This guide analyzes its synthetic origins, reactivity profile, and application in the development of kinase inhibitors and other bioactive small molecules.[1][2]

Chemical Identity & Structural Significance[2][6][7][8][9]

The compound is characterized by a highly strained four-membered azetidine ring containing a quaternary carbon at the 3-position.[1][2] Its reactivity is defined by three distinct functional components:

-

The Scaffold (Azetidine): A four-membered nitrogen heterocycle.[1][2][6] The ring strain (~26 kcal/mol) makes it reactive but also provides a rigid vector for substituent display.[1][2]

-

The Protecting Group (N-Benzhydryl): The bulky diphenylmethyl (benzhydryl) group protects the nitrogen from oxidation and alkylation while enhancing the crystallinity and solubility of intermediates.[1][2] It is orthogonal to many reaction conditions and is removed via catalytic hydrogenolysis.[1][2]

-

The Activation Group (3-Methanesulfonate): The mesylate group at the 3-position converts the tertiary alcohol into a potent electrophile, enabling nucleophilic substitution to create quaternary centers—a challenging transformation in organic synthesis.[1][2]

Physicochemical Profile

| Property | Value |

| CAS Number | 133891-87-9 |

| Molecular Formula | |

| Molecular Weight | 331.43 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 113–115 °C |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |

| Storage | 2–8 °C, Hygroscopic, Inert atmosphere |

Synthetic History & Evolution

The synthesis of 1-benzhydryl-3-methylazetidin-3-yl methanesulfonate is not a "discovery" from nature but a rational design by synthetic chemists seeking to access 3-substituted azetidines.[1][2] The historical route evolved from the availability of 1-benzhydrylazetidin-3-one , a common precursor.[1][2]

The Standard Synthetic Pathway

The synthesis typically proceeds in two key steps:

-

Nucleophilic Addition: Addition of a methyl nucleophile (Grignard or Methyllithium) to the ketone.[1][2]

-

Sulfonylation: Activation of the resulting tertiary alcohol.[1][2]

Figure 1: Synthetic pathway from the ketone precursor.[1][2][7] The transformation requires careful temperature control to prevent ring opening or elimination.

Reactivity Profile & Mechanism[2]

The core utility of this compound lies in its ability to undergo substitution at a sterically hindered tertiary carbon.[1][2] However, this reactivity is a double-edged sword.[1][2]

The Tertiary Mesylate Challenge

Mesylating a tertiary alcohol is often difficult due to steric hindrance and the instability of the product.[1][2] The 3-methyl group and the ring structure create a crowded environment.[1][2]

-

Stability: Unlike many tertiary mesylates which rapidly eliminate to form alkenes, this compound is surprisingly isolable as a solid.[1][2] This stability is attributed to the Bredt's Rule-like strain that would be induced by forming an endocyclic double bond (impossible here) or the strain of an exocyclic double bond (methyleneazetidine) which, while possible, is less favorable than in open-chain systems under non-basic conditions.[1][2]

-